molecular formula C25H52N2O4 B13763565 (Z)-1-(Octadec-9-enylammonio)propane-3-ammonium diacetate CAS No. 7173-67-3

(Z)-1-(Octadec-9-enylammonio)propane-3-ammonium diacetate

Cat. No.: B13763565
CAS No.: 7173-67-3
M. Wt: 444.7 g/mol
InChI Key: RYWKPLKIXPVEKP-XXAVUKJNSA-N
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Preparation Methods

The synthesis of (Z)-1-(Octadec-9-enylammonio)propane-3-ammonium diacetate typically involves the reaction of 1,3-propanediamine with octadec-9-enylamine in the presence of acetic acid . The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

(Z)-1-(Octadec-9-enylammonio)propane-3-ammonium diacetate undergoes various chemical reactions, including:

Scientific Research Applications

(Z)-1-(Octadec-9-enylammonio)propane-3-ammonium diacetate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

(Z)-1-(Octadec-9-enylammonio)propane-3-ammonium diacetate can be compared with similar compounds such as:

Properties

CAS No.

7173-67-3

Molecular Formula

C25H52N2O4

Molecular Weight

444.7 g/mol

IUPAC Name

3-azaniumylpropyl-[(Z)-octadec-9-enyl]azanium;diacetate

InChI

InChI=1S/C21H44N2.2C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;2*1-2(3)4/h9-10,23H,2-8,11-22H2,1H3;2*1H3,(H,3,4)/b10-9-;;

InChI Key

RYWKPLKIXPVEKP-XXAVUKJNSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC[NH2+]CCC[NH3+].CC(=O)[O-].CC(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC[NH2+]CCC[NH3+].CC(=O)[O-].CC(=O)[O-]

physical_description

Liquid

Origin of Product

United States

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